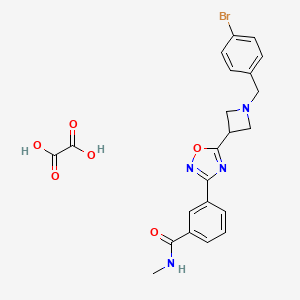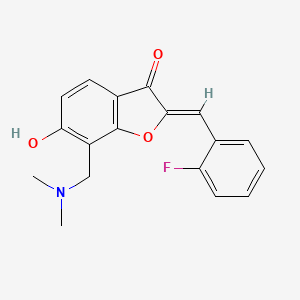
2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has drawn attention for its unique chemical structure and potential applications. The compound's distinctive features, such as the chloro, sulfonyl, and tetrahydroquinoline moieties, make it a subject of interest in various scientific fields including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes
The preparation of 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic synthesis.
Starting Materials: The synthesis begins with the preparation of intermediates, often involving the formation of the tetrahydroquinoline core through cyclization reactions.
Introduction of the Chloro Group: This is usually achieved via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and appropriate catalysts.
Reaction Conditions
These reactions generally occur under controlled conditions:
Temperatures ranging from 0°C to 100°C, depending on the reaction step.
Solvents like dichloromethane, toluene, and ethanol are commonly used.
Catalysts and reagents such as triethylamine, sodium hydride, and palladium on carbon may be employed to facilitate the reactions.
Industrial Production Methods
Industrial-scale production would involve similar steps but optimized for yield and cost-efficiency. High-throughput methods, continuous flow reactors, and automation can be utilized to scale up the synthesis.
Analyse Chemischer Reaktionen
2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various types of chemical reactions:
Oxidation
The compound can undergo oxidation reactions, typically affecting the tetrahydroquinoline ring or the phenylsulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction
Reduction of this compound may target the chloro group or the tetrahydroquinoline ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution
Substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols can replace the chloro group under suitable conditions.
Major Products Formed
Oxidation of the tetrahydroquinoline can lead to quinoline derivatives.
Reduction can yield dehalogenated compounds or reduced nitrogen heterocycles.
Substitution results in diverse derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology
In biological research, it may be utilized to study enzyme interactions or cellular pathways involving sulfonyl and chloro functionalities.
Medicine
Industry
In industrial applications, it could be used in the synthesis of novel materials or as a starting material for high-value chemical products.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity. The chloro and sulfonyl groups could engage in hydrogen bonding or hydrophobic interactions.
Pathways Involved: In medicinal chemistry, it could modulate pathways related to inflammation, cancer, or neurological disorders, depending on its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other compounds with similar backbones, 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its combination of chloro, sulfonyl, and tetrahydroquinoline functionalities, which confer distinct chemical and biological properties.
List of Similar Compounds
N-(2-chlorobenzyl)-N-(4-methoxyphenyl)sulfonamide: Similar sulfonamide structure but different substituents.
6-chloro-2-(4-methylphenyl)quinoline: Shares the chloro and quinoline features but lacks the sulfonyl and amide groups.
N-(1-(p-tolylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar tetrahydroquinoline and sulfonyl structures but different amide substituents.
This detailed article should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-12-13-21-16(15-17)7-6-14-25(21)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINIICCPIYUDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate](/img/structure/B2789342.png)
![2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide](/img/structure/B2789343.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2789346.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2789348.png)
![[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL](/img/structure/B2789350.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2789353.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2789354.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789355.png)
![(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2789357.png)


![3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2789365.png)
